molecular formula C13H16N2 B12568220 1-Cyclopropyl-1,2,3,6-tetrahydro-4,4'-bipyridine CAS No. 180692-20-0

1-Cyclopropyl-1,2,3,6-tetrahydro-4,4'-bipyridine

Cat. No.: B12568220
CAS No.: 180692-20-0
M. Wt: 200.28 g/mol
InChI Key: CLSAFFLZWFBQBA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine is a heterocyclic compound that features a bipyridine core with a cyclopropyl group attached. Bipyridines are known for their versatility and have been widely studied due to their applications in various fields such as coordination chemistry, catalysis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and 4,4’-bipyridine as starting materials. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized bipyridine derivatives .

Scientific Research Applications

1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique catalytic properties and are used in various chemical transformations . In biological systems, the compound may interact with cellular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    3,3’-Bipyridine: Similar to 1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine but with different structural orientation.

    4,4’-Bipyridine: The parent compound without the cyclopropyl group.

Uniqueness

1-Cyclopropyl-1,2,3,6-tetrahydro-4,4’-bipyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications .

Properties

CAS No.

180692-20-0

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

4-(1-cyclopropyl-3,6-dihydro-2H-pyridin-4-yl)pyridine

InChI

InChI=1S/C13H16N2/c1-2-13(1)15-9-5-12(6-10-15)11-3-7-14-8-4-11/h3-5,7-8,13H,1-2,6,9-10H2

InChI Key

CLSAFFLZWFBQBA-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(=CC2)C3=CC=NC=C3

Origin of Product

United States

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